Technical Support Center: T Cell Response to Influenza NP (311-325)

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Compound of Interest		
Compound Name:	Influenza NP (311-325)	
Cat. No.:	B12373292	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the influenza nucleoprotein (NP) peptide (311-325).

Frequently Asked Questions (FAQs)

Q1: What is Influenza NP (311-325) and why is it significant?

Influenza NP (311-325) is a peptide fragment derived from the influenza A virus nucleoprotein. It is a well-characterized, immunodominant epitope for CD4+ T cells in individuals with certain MHC class II haplotypes, such as I-Ab in C57BL/6 mice.[1][2][3] Its significance lies in its ability to elicit robust CD4+ T cell-mediated immune responses, particularly the production of interferon-gamma (IFN-γ), making it a valuable tool for studying T cell memory and vaccine efficacy.[1][4]

Q2: What is the MHC restriction of the NP (311-325) epitope?

The NP (311-325) epitope is restricted to MHC class II molecules.[1][2][4] In murine models, it is commonly studied in the context of the I-Ab allele.[3][5] In humans, the responding HLA alleles can be more varied and play a significant role in the immunodominance of this and other epitopes.[6][7][8]

Q3: What are the primary applications of the NP (311-325) peptide in research?



The NP (311-325) peptide is widely used to:

- Identify and quantify influenza-specific CD4+ T cells.[3][9]
- Assess the functionality of T cells through cytokine production assays (e.g., IFN-γ, TNF-α, IL-2).[10][11]
- Track antigen-specific T cell responses during primary and secondary infections.[5]
- Evaluate the efficacy of influenza vaccines in preclinical models.[12][13]

Troubleshooting Guides Low or No T Cell Response in ELISpot or Intracellular Cytokine Staining (ICS) Assays



Potential Cause	Troubleshooting Steps		
Suboptimal Peptide Concentration	Titrate the NP (311-325) peptide concentration. A common starting point is 1-10 μg/mL.[14][15]		
Poor Cell Viability	Ensure high viability of peripheral blood mononuclear cells (PBMCs) or splenocytes after isolation. Use a viability dye to exclude dead cells from analysis.		
Insufficient Stimulation Time	For ICS, a stimulation period of 6 hours is often used, with a protein transport inhibitor (e.g., Brefeldin A or Monensin) added for the last 4-5 hours.[14][16] For ELISpot, an 18-hour incubation is common.[15]		
Incorrect HLA Haplotype	The NP (311-325) response is MHC-restricted. Ensure your animal model or human donors have the appropriate HLA type to present this peptide.		
Low Frequency of Antigen-Specific T Cells	The frequency of NP (311-325)-specific T cells can be low, especially in naïve subjects. Consider using enriched populations of CD4+ T cells or more sensitive detection methods. The response to this single epitope may represent only a fraction of the total anti-influenza CD4+ T cell response.[9]		
Peptide Quality Issues	Ensure the peptide is of high purity and has been stored correctly. Consider purchasing from a reputable supplier. Note that N-terminal glutamine can form pyroglutamate, which may affect stability.[4]		

High Background in ELISpot or ICS Assays



Potential Cause	Troubleshooting Steps		
Contaminated Cell Culture	Maintain sterile technique during cell isolation and culture. Test reagents for endotoxin contamination.		
Over-Stimulation with Mitogens	If using a positive control like PMA/Ionomycin or SEB, ensure it is not contaminating your experimental wells.[3][16]		
Non-Specific Antibody Staining (ICS)	Use an Fc block (anti-CD16/32) before staining to prevent non-specific binding of antibodies to Fc receptors.[5] Include isotype controls to assess background staining.		
Serum Reactivity	Use heat-inactivated fetal bovine serum (FBS) to minimize non-specific stimulation.		

Quantitative Data Summary

Table 1: Frequency of NP (311-325)-Specific CD4+ T Cells

Assay	Tissue	Time Point	Frequency (% of CD4+ T cells)	Reference
Tetramer Staining	Lung (IAV- infected mice)	Day 10 post- infection	~4-5%	[9]
ICS (IFN-y)	Lung (IAV- infected mice)	Day 10 post- infection	~2-3%	[9]
ICS (IFN-y)	Spleen (Heterosubtypic IAV infection)	Not specified	~0.5-1.5%	[10]
Tetramer Staining	Lung (Primary IAV infection)	Day 10 post- infection	~1.5%	[17]
Tetramer Staining	Lung (Secondary IAV infection)	Day 5 post- infection	~2.5%	[17]



Note: Frequencies can vary significantly based on the mouse strain, virus strain, infection dose, and specific experimental conditions.

Experimental Protocols

Protocol 1: Intracellular Cytokine Staining (ICS) for NP (311-325)-Specific CD4+ T Cells

- Cell Preparation: Prepare a single-cell suspension of splenocytes or lung lymphocytes from influenza-infected or vaccinated mice.
- Stimulation: Plate 1-2 x 106 cells per well in a 96-well plate. Stimulate cells with NP (311-325) peptide (e.g., 1 μg/mL) and a co-stimulatory antibody (e.g., anti-CD28, 1 μg/mL) for 6 hours at 37°C.[14] Include a negative control (medium + anti-CD28) and a positive control (e.g., PMA/Ionomycin).
- Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-5 hours of incubation.[14][16]
- Surface Staining: Wash the cells and stain for surface markers, including CD3, CD4, and a viability dye, for 20-30 minutes at 4°C.
- Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.
- Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-y, TNF-α, IL-2) for 30 minutes at 4°C or room temperature, as recommended by the antibody manufacturer.
- Acquisition and Analysis: Wash the cells and acquire them on a flow cytometer. Analyze the
 data by gating on live, singlet, CD3+, CD4+ lymphocytes and then quantifying the
 percentage of cytokine-positive cells.[10]

Protocol 2: ELISpot Assay for IFN-y Secretion

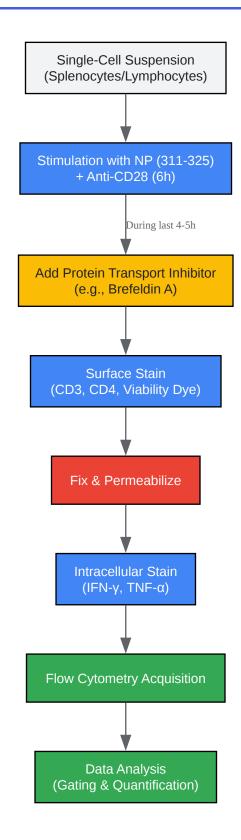
 Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.[15]



- Cell Plating: Wash the plate and block with complete medium. Add 5 x 105 cells (e.g., splenocytes) per well.
- Stimulation: Add NP (311-325) peptide (e.g., 5μ g/well) to the appropriate wells.[15] Include negative control wells without peptide.
- Incubation: Culture the cells for 18 hours at 37°C in a 5% CO2 incubator.[15]
- Detection: Wash the plate and add a biotinylated anti-IFN-y detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.
- Development: Add a substrate solution to develop the spots.
- Analysis: Wash the plate, allow it to dry, and count the spots using an ELISpot reader. The
 results are typically expressed as spot-forming units (SFU) per 106 cells.

Visualizations

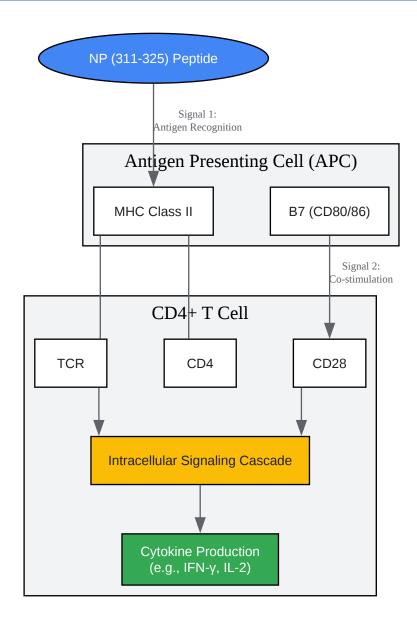




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Caption: Workflow for Intracellular Cytokine Staining (ICS).





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Caption: CD4+ T Cell Activation by NP (311-325).

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